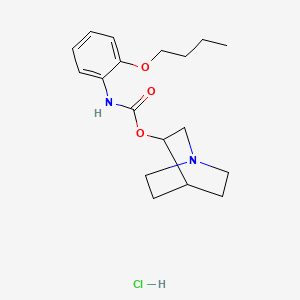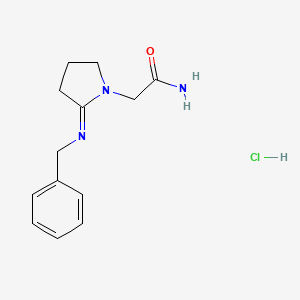
4-Methoxymethamphetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxymethamphetamine, ®-, also known as para-methoxymethamphetamine (PMMA), is a synthetic compound belonging to the amphetamine class. It is a structural analog of methamphetamine and is known for its stimulant and psychedelic properties. PMMA is often found in tablets sold as MDMA (ecstasy), although its effects are markedly different and can be more dangerous .
Preparation Methods
The synthesis of 4-Methoxymethamphetamine, ®-, typically involves the use of anethole, a flavor compound found in anise and fennel. The synthetic route includes the following steps:
Oxidation of Anethole: Anethole is oxidized to form para-methoxyphenylacetone.
Reductive Amination: The para-methoxyphenylacetone is then subjected to reductive amination using methylamine to produce para-methoxymethamphetamine.
Chemical Reactions Analysis
4-Methoxymethamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-3-methoxymethamphetamine (HMMA), a major metabolite.
Reduction: The compound can be reduced to form methamphetamine.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include HMMA and methamphetamine .
Scientific Research Applications
4-Methoxymethamphetamine, ®-, has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of amphetamine derivatives.
Biology: Studies on its metabolism and toxicology help understand the effects of amphetamine-type stimulants on biological systems.
Medicine: Research on its pharmacological effects contributes to the development of treatments for substance abuse and overdose.
Industry: It is used in forensic science for the analysis of drug samples and in the development of drug detection methods
Mechanism of Action
4-Methoxymethamphetamine, ®-, exerts its effects primarily by acting as a potent and selective serotonin releasing agent. It binds to serotonin transporters, causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and subsequent stimulation of serotonin receptors. The compound also has affinity for alpha-adrenergic receptors, contributing to its stimulant effects .
Comparison with Similar Compounds
4-Methoxymethamphetamine, ®-, is similar to other compounds in the amphetamine class, such as:
Methamphetamine: Both are stimulants, but PMMA has more pronounced serotonergic effects.
3,4-Methylenedioxymethamphetamine (MDMA): PMMA is often found in tablets sold as MDMA, but it lacks the empathogenic effects of MDMA and can be more toxic.
4-Methoxyamphetamine (PMA): PMMA and PMA are structurally similar, but PMA is more potent and has a higher risk of causing severe hyperthermia and death
Properties
CAS No. |
251321-76-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m1/s1 |
InChI Key |
UGFMBZYKVQSQFX-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



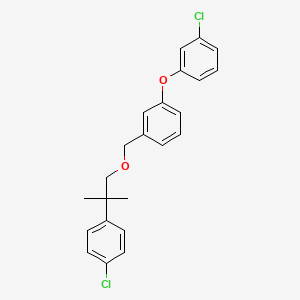

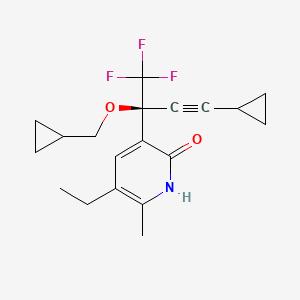
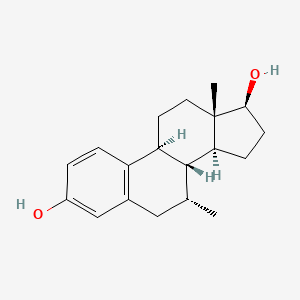

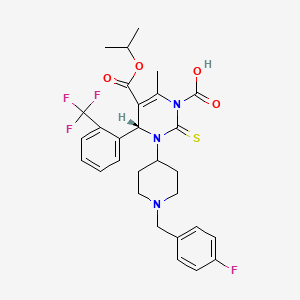

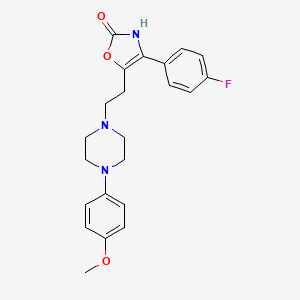
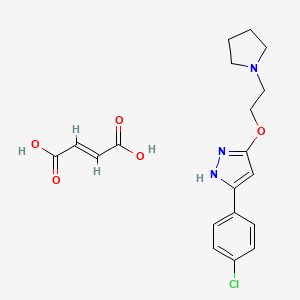
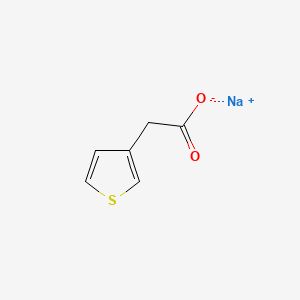
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
